

# Cbz-N-methyl-DL-phenylalanine chemical properties

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## Compound of Interest

Compound Name: **Cbz-N-methyl-DL-phenylalanine**

Cat. No.: **B8007567**

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Cbz-N-methyl-DL-phenylalanine**

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Cbz-N-methyl-DL-phenylalanine**, a cornerstone building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, and the strategic advantages conferred by its unique structure in the realm of medicinal chemistry.

## Strategic Importance in Peptide and Peptidomimetic Design

**Cbz-N-methyl-DL-phenylalanine** is a derivative of the essential amino acid phenylalanine, distinguished by two critical modifications: the N-methylation of the alpha-amino group and the protection of this group with a carbobenzyloxy (Cbz) moiety. The "DL" designation signifies that the compound is a racemic mixture, containing both D and L enantiomers.<sup>[1]</sup> This can be advantageous in initial screening applications where specific stereochemistry has not yet been determined to be critical.<sup>[1]</sup>

The strategic value of this compound stems from the profound impact of N-methylation on peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen imparts

several desirable pharmacological properties:

- Enhanced Proteolytic Stability: A primary hurdle for peptide drugs is their rapid degradation by proteases in the body. The N-methyl group provides steric hindrance, effectively shielding the amide bond from enzymatic cleavage.[\[1\]](#) This modification can dramatically increase the *in vivo* half-life of a peptide, allowing for a more sustained therapeutic effect.[\[1\]](#)
- Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide.[\[1\]](#) This reduces the desolvation penalty associated with crossing lipid bilayers, thereby enhancing membrane permeability and potentially improving oral bioavailability—a major goal in drug development.[\[1\]](#)[\[2\]](#)
- Conformational Rigidity and Receptor Selectivity: The rotation around the N- $\alpha$  bond is restricted by the methyl group, which limits the conformational freedom of the peptide backbone.[\[1\]](#) This pre-organization can lock the peptide into a bioactive conformation, leading to a more precise fit with its target receptor. The result is often enhanced potency and improved selectivity, minimizing off-target effects.[\[1\]](#)

The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was a revolutionary tool that enabled controlled, stepwise peptide synthesis for the first time.[\[3\]](#) It remains a widely used amino-protecting group due to its stability under various reaction conditions and its straightforward removal via catalytic hydrogenation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Synthesis and Purification: A Validating Workflow

The synthesis of **Cbz-N-methyl-DL-phenylalanine** involves two key transformations: N-methylation and Cbz protection.[\[1\]](#) While the order can be varied, a common and efficient approach involves the direct methylation of the readily available Cbz-DL-phenylalanine.

## Experimental Protocol: Synthesis via Direct Methylation

This protocol is adapted from established methodologies for N-methylation of Cbz-protected amino acids.[\[7\]](#) The causality behind each step is explained to ensure a self-validating and reproducible process.

### Step 1: Preparation of the Substrate Solution

- Action: Dissolve Cbz-DL-phenylalanine (1.0 eq) in anhydrous Dimethylformamide (DMF).
- Causality: DMF is an excellent polar aprotic solvent that readily dissolves the starting material and the reagents, facilitating a homogenous reaction environment. Anhydrous conditions are critical to prevent quenching of the strong base used in the next step.

#### Step 2: Deprotonation

- Action: Cool the solution to 0°C in an ice bath and add Sodium Hydride (NaH, ~2.2 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature.
- Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the amide nitrogen of the Cbz group. This generates a highly nucleophilic sodium amide salt, which is poised to react with the methylating agent. Performing this step at 0°C controls the exothermic reaction and minimizes potential side reactions.

#### Step 3: Methylation

- Action: While maintaining the temperature at 0°C, add Methyl Iodide (MeI, ~2.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
- Causality: Methyl iodide is an excellent electrophile for SN2 reactions. The deprotonated nitrogen anion attacks the methyl group, displacing the iodide and forming the desired N-methyl bond. Adding the MeI slowly at low temperature prevents an uncontrolled exothermic reaction.

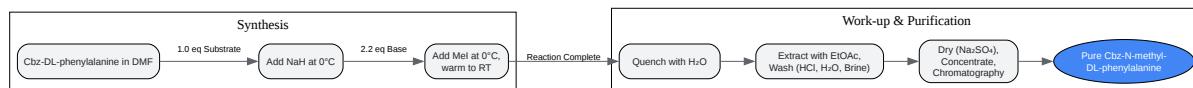
#### Step 4: Quenching and Work-up

- Action: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted NaH. Dilute the mixture with ethyl acetate and wash sequentially with 5% HCl, water, and brine.
- Causality: Quenching neutralizes the highly reactive NaH. The aqueous work-up serves to remove DMF and inorganic salts. The acidic wash removes any potential basic impurities, while the brine wash helps to break any emulsions and begin the drying process.

### Step 5: Isolation and Purification

- Action: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
- Causality: Anhydrous  $\text{Na}_2\text{SO}_4$  removes residual water from the organic solvent. Concentration removes the volatile solvent to yield the crude product. Flash chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting material and byproducts based on polarity.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Cbz-N-methyl-DL-phenylalanine**.

## Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are key identifiers for **Cbz-N-methyl-DL-phenylalanine**.

## Summary of Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{19}NO_4$	[8][9]
Molecular Weight	313.35 g/mol	[8][9]
Appearance	White to off-white powder or crystalline solid	[8][9]
Melting Point	67.0 - 71.0 °C (for L-enantiomer)	[8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[8]
Sparingly soluble in water	[9]	
Predicted pKa	$3.88 \pm 0.10$	[8]
Storage	Sealed in a dry environment at 2-8°C	[8]

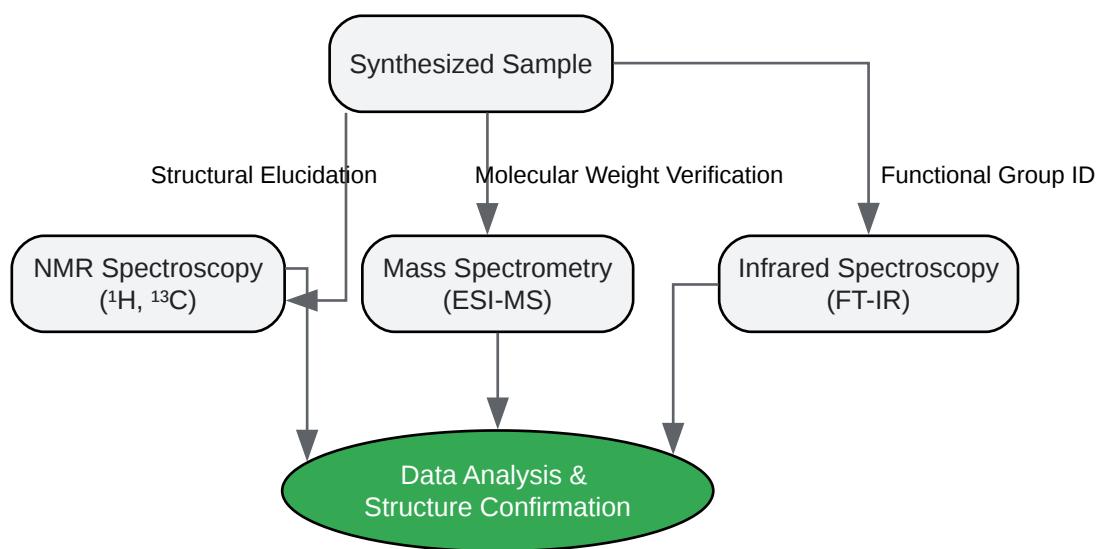
## Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation in solution.[1]
  - $^1H$  NMR: The spectrum will show distinct signals corresponding to the different types of protons. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl and benzyl protons, a singlet for the N-methyl protons (~2.8-3.0 ppm), and signals for the phenylalanine backbone protons ( $\alpha$ -CH and  $\beta$ -CH<sub>2</sub>).[1]
  - $^{13}C$  NMR: This technique provides information on the carbon framework of the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the phenylalanine backbone and methyl group.

- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would be expected to show a prominent peak corresponding to the  $[M+H]^+$  or  $[M+Na]^+$  ion, confirming the mass of 313.35 Da.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key characteristic absorption bands would include a strong C=O stretch for the carboxylic acid and carbamate groups ( $\sim 1700\text{-}1750\text{ cm}^{-1}$ ), C-H stretches for the aromatic and aliphatic groups ( $\sim 2800\text{-}3100\text{ cm}^{-1}$ ), and an O-H stretch for the carboxylic acid ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ , broad).

## Analytical Workflow Diagram



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Caption: Analytical workflow for structural confirmation.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

- Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust.[9]
- Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from strong oxidizing agents.[8][10]
- Handling: Avoid direct contact with skin and eyes.[9] In case of accidental contact, rinse thoroughly with water.

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